2-Iodopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

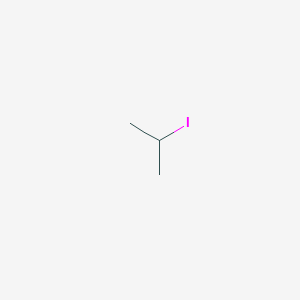

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOJHQHASLBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058788 | |

| Record name | Propane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |

| Record name | Isopropyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.1 [mmHg] | |

| Record name | Isopropyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-30-9 | |

| Record name | Isopropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodopropane

Classical Preparative Routes for 2-Iodopropane

Traditional methods for synthesizing this compound have been well-established in organic chemistry for decades. These routes typically involve the use of readily available starting materials like isopropanol (B130326) or other propyl halides.

One of the most direct methods for the synthesis of this compound is the reaction of isopropanol with hydrogen iodide (HI). doubtnut.com In this nucleophilic substitution reaction, the hydroxyl (-OH) group of isopropanol is replaced by an iodine atom.

The reaction involves mixing isopropanol with a concentrated solution of hydriodic acid (typically 57%) and then distilling the mixture. prepchem.com The crude this compound, which forms a lower layer, is then separated, washed to remove impurities, dried, and purified by distillation. prepchem.com The purification process often includes washing with concentrated hydrochloric acid, followed by sodium carbonate solution and water, and finally drying with anhydrous calcium chloride. prepchem.com The mechanism proceeds through the protonation of the alcohol's hydroxyl group by HI, forming a good leaving group (water). The iodide ion then attacks the secondary carbocation in an SN1-like mechanism or the protonated alcohol in an SN2 mechanism to yield this compound.

Table 1: Reaction Parameters for Iodination of Isopropanol with HI

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Materials | Isopropanol, 57% Hydriodic Acid | prepchem.com |

| Process | Slow distillation | prepchem.com |

| Purification | Washing with HCl, Na₂CO₃, H₂O; Drying over CaCl₂ | prepchem.com |

| Final Step | Fractional distillation | prepchem.com |

An alternative classical route involves the reaction of isopropanol with iodine in the presence of red phosphorus. youtube.combeavon.org.uk This method avoids the direct use of corrosive hydriodic acid by generating the iodinating agent, phosphorus triiodide (PI₃), in situ. beavon.org.uk

The reaction is initiated by combining isopropanol and iodine, followed by the careful addition of red phosphorus. sciencemadness.org This addition triggers a significant exothermic reaction that requires careful temperature control, often with a water bath, to prevent a runaway reaction. sciencemadness.org After the initial reaction subsides, the mixture is typically heated under reflux to ensure completion. beavon.org.uk The volatile this compound is then distilled from the reaction mixture. prepchem.com The crude product is washed with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted iodine, followed by washing with sodium hydroxide (B78521) and water, drying, and final distillation to yield the pure product. prepchem.com A yield of approximately 80% can be achieved with this method. prepchem.com

Table 2: Reagents and Conditions for Synthesis via Iodine and Phosphorus

| Reagent/Condition | Details | Source |

|---|---|---|

| Reactants | Isopropanol, Iodine, Red Phosphorus | |

| Key Intermediate | Phosphorus Triiodide (PI₃), formed in situ | beavon.org.uk |

| Reaction Control | Gradual addition of phosphorus, external cooling | |

| Workup | Distillation, washing with Na₂S₂O₃, drying | prepchem.comsciencemadness.org |

| Reported Yield | ~72-80% | prepchem.comsciencemadness.org |

Contemporary Approaches and Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, atom economy, and the use of renewable feedstocks. Research into this compound synthesis reflects these trends, with new methods being developed to improve the environmental profile of the process.

Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a renewable feedstock for chemical synthesis. vedantu.com Research has shown that glycerol can be converted to this compound through a reaction with excess hydrogen iodide. vedantu.comresearchgate.net The process involves the reduction of glycerol, first forming an unstable 1,2,3-triiodopropane intermediate. vedantu.com This intermediate subsequently eliminates iodine to form allyl iodide, which is then converted to this compound upon further reaction with HI. vedantu.comgauthmath.com

While the stoichiometric conversion requires a large excess of HI, catalytic methods have been developed to improve efficiency. researchgate.net For instance, using a rhodium catalyst (RhCl₃) with a reduced amount of HI (3 equivalents) can achieve an 80% yield of this compound under biphasic conditions. researchgate.net

Table 3: Comparison of Glycerol to this compound Conversion Methods

| Method | HI Equivalents | Catalyst | Yield | Source |

|---|---|---|---|---|

| Stoichiometric | 15 | None | Quantitative | researchgate.net |

| Catalytic | 3 | 0.3% RhCl₃ | 80% | researchgate.net |

A key consideration for sustainability in iodination reactions is the management of hydrogen iodide. HI is corrosive and its use in stoichiometric amounts can be inefficient. Modern approaches focus on the in situ generation and regeneration of HI to minimize waste and improve atom economy.

Isotopic Labeling Strategies for this compound

Isotopic labeling of this compound involves the substitution of atoms with their isotopes to trace the molecule through chemical or biological processes. This section details the synthesis of two key isotopologues: This compound-d7 (B154848) for use in studies requiring a stable, heavy-isotope internal standard, and carbon-11 (B1219553) labeled this compound, a critical precursor in radiochemistry for Positron Emission Tomography (PET).

Synthesis of Deuterium-Labeled this compound (this compound-d7)

This compound-d7 is a form of this compound where all seven hydrogen atoms have been replaced by their heavier isotope, deuterium. sigmaaldrich.comsigmaaldrich.com This substitution makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification. nih.gov The most direct synthesis reported for this compound-d7 starts from a fully deuterated precursor, 2-propanol-d8 (B1362042). sigmaaldrich.com In this method, the hydroxyl group of 2-propanol-d8 is substituted with iodine to yield the final deuterated product.

The resulting this compound-d7 is a liquid at room temperature and is typically supplied with a copper stabilizer. sigmaaldrich.comsigmaaldrich.com It has a molecular weight of approximately 177.04 g/mol and a density of 1.774 g/mL at 25 °C. sigmaaldrich.comnih.gov

Table 1: Physical and Chemical Properties of this compound-d7

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | (CD₃)₂CDI | sigmaaldrich.com |

| Molecular Weight | 177.04 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 101927-33-7 | sigmaaldrich.comnih.gov |

| Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.774 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 88-90 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4925 | sigmaaldrich.com |

Carbon-11 Labeled this compound for Radiochemistry

The synthesis of this compound labeled with the positron-emitting radionuclide carbon-11 ([¹¹C]this compound) is of significant interest for PET imaging. nih.govnih.gov Carbon-11 has a short half-life of about 20.4 minutes, which demands rapid and highly efficient automated synthesis methods. nih.govopenmedscience.com

A selective synthesis for [2-¹¹C]this compound has been developed using a "loop method". nih.gov This process begins with [¹¹C]carbon dioxide ([¹¹C]CO₂), which is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. nih.govnih.govmdpi.com The [¹¹C]CO₂ is then reacted with a Grignard reagent, methylmagnesium bromide (MeMgBr). nih.gov The resulting intermediate is subsequently reduced with lithium aluminum hydride (LiAlH₄) and then treated with hydriodic acid (HI) to form the final product, [2-¹¹C]this compound. nih.gov

This automated process, from the production of [¹¹C]CO₂ to the final gas chromatographic purification, is designed to maximize the specific activity of the radiolabeled compound. nih.gov Starting with approximately 37 GBq of [¹¹C]CO₂, this method can yield 3.7-4.4 GBq of [2-¹¹C]this compound with a high specific activity of 37-99 GBq/µmol. nih.gov The radioactivity achieved is sufficient for its use as a precursor in the synthesis of more complex [¹¹C]radioligands for PET studies. nih.gov

Table 2: Synthesis Details of [2-¹¹C]this compound

| Parameter | Details | Reference |

|---|---|---|

| Radionuclide | Carbon-11 (¹¹C) | nih.govopenmedscience.com |

| Primary Precursor | [¹¹C]Carbon Dioxide ([¹¹C]CO₂) | nih.govnih.gov |

| Key Reagents | Methylmagnesium bromide (MeMgBr), Lithium aluminum hydride (LiAlH₄), Hydriodic acid (HI) | nih.gov |

| Synthesis Method | Automated Loop Method | nih.gov |

| Initial Radioactivity | ~37 GBq of [¹¹C]CO₂ | nih.gov |

| Final Product Yield | 3.7-4.4 GBq of [2-¹¹C]this compound | nih.gov |

| Specific Activity | 37-99 GBq/µmol | nih.gov |

| Purification | Gas Chromatography | nih.gov |

Advanced Mechanistic Studies of 2 Iodopropane Reactivity

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions of 2-iodopropane can proceed through either SN1 or SN2 pathways, with the predominant mechanism being highly dependent on the reaction conditions.

Investigation of SN1 Pathways and Carbocation Intermediates

The Substitution Nucleophilic Unimolecular (SN1) mechanism is a multi-step process characterized by the formation of a carbocation intermediate. numberanalytics.comucalgary.ca For this compound, this pathway is less favored than for tertiary halides but can occur under specific conditions, such as in the presence of a weak nucleophile and a polar protic solvent. youtube.compressbooks.pub

The mechanism proceeds in two principal steps:

Formation of a Carbocation: The first and rate-determining step involves the slow dissociation of the leaving group (iodide ion) to form a secondary isopropyl carbocation. ucalgary.camasterorganicchemistry.com The stability of this carbocation is crucial for the reaction to proceed via the SN1 pathway.

Nucleophilic Attack: The carbocation intermediate is planar (sp² hybridized) and is rapidly attacked by a nucleophile from either face. numberanalytics.comoregonstate.edu This non-specific attack leads to a mixture of stereoisomers. masterorganicchemistry.com

Because the rate-determining step only involves the alkyl halide, the rate law for the SN1 reaction is unimolecular: Rate = k[this compound]. ucalgary.ca The formation of the carbocation is the energetic bottleneck of the reaction. youtube.com While rearrangements are possible for carbocations, the secondary isopropyl carbocation formed from this compound is unlikely to rearrange as it would not lead to a more stable carbocation. ucalgary.cachemistrysteps.com

Exploration of SN2 Pathways and Transition States

The Substitution Nucleophilic Bimolecular (SN2) reaction is a single-step, concerted process. pressbooks.publibretexts.org This pathway is common for this compound, especially when reacting with strong nucleophiles in polar aprotic solvents. pressbooks.pubchegg.com The term "bimolecular" signifies that the rate-determining step involves the collision of two species: the nucleophile and the electrophilic substrate (this compound). libretexts.org

The key features of the SN2 mechanism are:

Concerted Mechanism: The formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-iodine bond. pressbooks.pubchemistrysteps.com

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. masterorganicchemistry.comnumberanalytics.com This trajectory is necessary to minimize electrostatic repulsion between the electron-rich nucleophile and the leaving group and allows for optimal orbital overlap. oregonstate.edu

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. pressbooks.pubmasterorganicchemistry.com In this state, the bonds to the incoming nucleophile and the departing leaving group are partially formed and broken, respectively. chemistrysteps.comnumberanalytics.com

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile]. libretexts.org

Solvent Effects and Stereochemical Outcomes in Nucleophilic Substitution

The choice of solvent has a profound impact on whether the substitution reaction of this compound follows an SN1 or SN2 pathway. wizeprep.com

Polar Protic Solvents: Solvents like water and alcohols possess hydrogen atoms connected to electronegative atoms, allowing them to form hydrogen bonds. chemistrysteps.com These solvents effectively solvate both the leaving group anion and the carbocation intermediate, stabilizing them and thus favoring the SN1 mechanism. pressbooks.publibretexts.org This solvation also creates a "cage" around the nucleophile, hindering its ability to perform a backside attack and depressing the rate of SN2 reactions. chemistrysteps.comlibretexts.org

Polar Aprotic Solvents: Solvents such as acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are polar but lack the ability to form hydrogen bonds. pressbooks.pubwizeprep.com They are excellent at solvating the accompanying cation of a nucleophilic salt but leave the nucleophilic anion relatively "bare" and highly reactive. libretexts.org This enhanced nucleophilicity strongly favors the concerted SN2 mechanism. pressbooks.pub

The stereochemical outcome is a direct consequence of the reaction mechanism:

SN1 Stereochemistry: Because the SN1 reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.comoregonstate.edu If the starting this compound is chiral, this results in the formation of a nearly 1:1 mixture of enantiomers, a process known as racemization. masterorganicchemistry.comoregonstate.edu

SN2 Stereochemistry: The requisite backside attack in an SN2 reaction leads to a predictable and complete inversion of configuration at the chiral center. libretexts.orgutexas.edu This stereochemical outcome is often referred to as a Walden inversion. masterorganicchemistry.commsu.edu

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step (loss of leaving group, then nucleophilic attack) ucalgary.ca | One-step (concerted) libretexts.org |

| Intermediate | Carbocation numberanalytics.com | None (Transition State only) pressbooks.pub |

| Rate Law | Rate = k[this compound] (Unimolecular) ucalgary.ca | Rate = k[this compound][Nu⁻] (Bimolecular) libretexts.org |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Complete inversion of configuration utexas.edu |

| Favored by | Weak nucleophiles, polar protic solvents pressbooks.pub | Strong nucleophiles, polar aprotic solvents pressbooks.pub |

Elimination Reaction Mechanisms

Alongside substitution, this compound can undergo elimination reactions to form propene, typically facilitated by heat and the presence of a base. These reactions also proceed via two distinct mechanistic pathways, E1 and E2.

E1 Pathways and Regioselectivity Considerations

The Elimination Unimolecular (E1) reaction is a two-step process that competes directly with the SN1 reaction, as they share the same rate-determining step. masterorganicchemistry.com

Formation of Carbocation: The reaction begins with the departure of the iodide leaving group to form the secondary isopropyl carbocation. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, leading to the formation of a pi bond. masterorganicchemistry.com

The rate of the E1 reaction is first-order, depending only on the concentration of the substrate: Rate = k[this compound]. khanacademy.org E1 reactions are regioselective and generally follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comkhanacademy.org In the case of this compound, both beta-carbons are equivalent, so only one alkene product, propene, can be formed. Therefore, regioselectivity is not a differentiating factor for this specific substrate. youtube.com

E2 Pathways: Concerted Mechanisms and Stereoelectronic Requirements

The Elimination Bimolecular (E2) reaction is a concerted, single-step process favored by strong, bulky bases. numberanalytics.comnumberanalytics.com The rate is second-order, dependent on the concentrations of both the substrate and the base. numberanalytics.com

A critical aspect of the E2 mechanism is its stereoelectronic requirement. chemistrysteps.com For the reaction to occur, the beta-hydrogen and the leaving group must be oriented in an anti-periplanar conformation. numberanalytics.comchemistrysteps.com This specific dihedral angle of approximately 180° between the H-C-C-Lg bonds allows for the smooth, simultaneous flow of electrons: the base abstracts the proton, the C-H bond electrons move to form the pi bond, and the leaving group departs. researchgate.net This alignment represents the lowest energy pathway for the concerted elimination. chemistrysteps.com In the reaction of this compound, a strong base will abstract a proton from one of the methyl groups as the iodide ion departs, forming propene in a single, concerted step. researchgate.net

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two-step (carbocation formation) masterorganicchemistry.com | One-step (concerted) numberanalytics.com |

| Base Strength | Weak base favored numberanalytics.com | Strong base required numberanalytics.com |

| Rate Law | Rate = k[this compound] (Unimolecular) khanacademy.org | Rate = k[this compound][Base] (Bimolecular) numberanalytics.com |

| Regioselectivity | Zaitsev's Rule (more substituted alkene) chemistrysteps.com | Zaitsev's Rule (can be Hofmann with bulky base) chemistrysteps.com |

| Stereochemistry | Not stereospecific numberanalytics.com | Stereospecific (requires anti-periplanar geometry) numberanalytics.comchemistrysteps.com |

Radical Reaction Mechanisms

The formation of this compound can be envisioned through the free-radical halogenation of propane (B168953). This class of reactions proceeds via a radical chain mechanism, which involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (X₂) by heat or UV light to produce two halogen radicals (2 X•). libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from propane to form a hydrogen halide (H-X) and a propyl radical. This propyl radical then reacts with another halogen molecule to form the halopropane product and a new halogen radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine. libretexts.org

While chlorination and bromination of alkanes are common, direct iodination with I₂ is generally an unfavorable reaction. vaia.com However, the principles of selectivity in free-radical halogenation are well-established from studies of chlorination and bromination and are directly relevant to understanding why the secondary position of propane is preferentially targeted. msu.edu

When propane is halogenated, substitution can occur at either the primary (1°) or secondary (2°) carbons. libretexts.org Statistically, there are six primary hydrogens and only two secondary hydrogens, suggesting a 3:1 ratio in favor of the 1-halopropane product if all hydrogens were equally reactive. libretexts.orgmasterorganicchemistry.com However, experimental results show a strong preference for the formation of the 2-halopropane. msu.edumasterorganicchemistry.com

Table 2: Product Ratios in the Free-Radical Halogenation of Propane at 25°C

| Halogenation Reaction | % 1-Halopropane (n-Propyl Halide) | % 2-Halopropane (Isopropyl Halide) | Source(s) |

|---|---|---|---|

| Chlorination | 45% | 55% | libretexts.orgmsu.edu |

| Bromination | 3% | 97% | msu.edumasterorganicchemistry.com |

This selectivity arises because the stability of the radical intermediate formed during the hydrogen abstraction step determines the major product. youtube.comchemistrysteps.com Bromination is significantly more selective than chlorination because the hydrogen abstraction step is endothermic for bromine, making the transition state more closely resemble the alkyl radical product. youtube.com

The key to the selectivity observed in free-radical halogenation is the relative stability of the possible alkyl radical intermediates. stackexchange.com For propane, hydrogen abstraction can form either a primary (1°) propyl radical or a secondary (2°) isopropyl radical. youtube.com The order of radical stability is tertiary > secondary > primary, a trend explained by the inductive effect and hyperconjugation, where adjacent alkyl groups help to stabilize the electron-deficient radical center. chemistrysteps.comstackexchange.com

Therefore, the secondary isopropyl radical is more stable than the primary propyl radical. stackexchange.com The rate-determining step in free-radical halogenation is the formation of this alkyl radical. chemistrysteps.com According to Hammond's postulate, the transition state for this step will be lower in energy if it leads to the more stable radical. Consequently, abstraction of a secondary hydrogen is kinetically favored. chemistrysteps.com

This difference in stability is reflected in the bond dissociation enthalpies (BDE) of the C-H bonds. It requires less energy to break a secondary C-H bond compared to a primary C-H bond, as this leads to a more stable radical product. libretexts.org

Table 3: Bond Dissociation Enthalpies (DH°) for Propane

| C-H Bond Type | Bond Dissociation Enthalpy (kcal/mol) | Radical Formed | Source(s) |

|---|---|---|---|

| Primary (CH₃-H) | 98 | Primary Propyl Radical | libretexts.org |

| Secondary (CH₂-H) | 95 | Secondary Propyl Radical | libretexts.org |

The propagation steps for the formation of 2-bromopropane (B125204) from propane clearly illustrate this principle:

Step 1 (favored): CH₃CH₂CH₃ + •Br → CH₃ĊHCH₃ (secondary radical) + HBr savemyexams.com

Step 2: CH₃ĊHCH₃ + Br₂ → CH₃CH(Br)CH₃ + •Br savemyexams.com

Free radicals, such as the isopropyl radical that can be generated from this compound, can participate in addition reactions with unsaturated compounds like alkenes. wikipedia.org This process, known as free-radical addition, proceeds via a chain mechanism and is a fundamental method for forming new carbon-carbon bonds. wikipedia.org

The mechanism generally involves the following propagation steps:

Addition: An alkyl radical (R•) adds to the carbon-carbon double bond of an alkene. This addition is regioselective, typically occurring at the less substituted carbon atom to generate a new, more stable (more substituted) radical intermediate. wikipedia.orglibretexts.org

Chain Transfer: The newly formed radical then abstracts an atom from another molecule to yield the final product and regenerate a radical to continue the chain. libretexts.org

A classic example of this type of reaction is the anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides. libretexts.org The peroxide initiates the formation of a bromine radical (Br•), which adds to the alkene to form the more stable carbon radical, leading to the anti-Markovnikov product. libretexts.org

While HBr is particularly effective in this reaction, other radical additions are known. libretexts.org For example, a radical derived from a halogenated propane, such as the isopropyl radical from this compound, could add to an alkene like ethene. The isopropyl radical would add to the double bond, forming a 3-methyl-1-butyl radical. This new radical could then, for example, abstract an iodine atom from another molecule of this compound, propagating the chain. Such reactions are a key principle in certain types of polymerization processes. libretexts.org

Organometallic Reactions and Catalysis Involving this compound

This compound serves as a versatile precursor and substrate in a variety of organometallic reactions and catalytic processes. Its reactivity, largely dictated by the carbon-iodine bond, allows for its participation in the formation of organometallic reagents, oxidative addition to metal centers, cross-coupling reactions, and catalytic carbonylation pathways.

Formation of Organometallic Reagents (e.g., Isopropyl Zinc)

This compound is a key starting material for the synthesis of several important organometallic reagents. The polarity of the carbon-iodine bond, with a partial positive charge on the carbon atom, makes it susceptible to reaction with electropositive metals. This reaction leads to the formation of a new carbon-metal bond, a defining feature of organometallic compounds.

One of the most common applications is in the formation of Grignard reagents, where this compound reacts with magnesium metal in an ether-based solvent. youtube.com Similarly, it can react with lithium metal to form isopropyllithium (B161069). These reagents are powerful nucleophiles and strong bases, widely used in organic synthesis for the formation of new carbon-carbon bonds.

The formation of organozinc reagents, such as isopropyl zinc, can also be achieved starting from this compound. While the direct reaction with zinc metal is possible, often an indirect route involving transmetallation from a more reactive organometallic precursor is employed. For instance, isopropyllithium can react with a zinc halide (e.g., ZnCl₂) to yield diisopropylzinc. The interaction of zinc with isopropanol (B130326) to form zinc isopropyl oxides has also been noted, highlighting the affinity between zinc and the isopropyl group. researchgate.net

Table 1: Formation of Organometallic Reagents from this compound

| Reagent Type | Metal Reactant | General Reaction |

| Grignard Reagent | Magnesium (Mg) | (CH₃)₂CHI + Mg → (CH₃)₂CHMgI |

| Organolithium | Lithium (Li) | (CH₃)₂CHI + 2Li → (CH₃)₂CHLi + LiI |

| Organozinc | Zinc (Zn) | (CH₃)₂CHI + Zn → (CH₃)₂CHZnI |

Oxidative Addition Reactions to Metal Complexes

Oxidative addition is a fundamental step in many catalytic cycles, and this compound can readily participate in such reactions. wikipedia.org This process involves the insertion of a low-valent transition metal center into the carbon-iodine bond of this compound. The reaction results in an increase in both the formal oxidation state and the coordination number of the metal by two. wikipedia.orguoc.gr

For a successful oxidative addition, the metal complex must possess a vacant coordination site and a stable oxidation state two units higher than its initial state. wikipedia.orglibretexts.org The metal center in these reactions is typically electron-rich, making it nucleophilic enough to attack the electrophilic carbon of the C-I bond. libretexts.org The general mechanism can be represented as:

LₙM + (CH₃)₂CHI → LₙM(I)(CH(CH₃)₂)

Here, L represents the ligands attached to the metal M. The initial metal complex LₙM is oxidized, and the isopropyl group and iodide are added as new ligands to the metal center. This step is crucial for activating the otherwise unreactive organic halide for subsequent reactions in a catalytic cycle, such as cross-coupling or carbonylation. wikipedia.org The mechanism of oxidative addition can vary, with possibilities including concerted pathways, Sₙ2-type mechanisms, and radical pathways, depending on the metal, ligands, and reaction conditions. nih.gov

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound can serve as an electrophilic substrate in various palladium-catalyzed cross-coupling reactions, a class of reactions awarded the 2010 Nobel Prize in Chemistry. wikipedia.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In a typical cross-coupling cycle, the first step is the oxidative addition of the organic halide, in this case, this compound, to a low-valent palladium(0) catalyst. youtube.com

This oxidative addition forms an organopalladium(II) intermediate. The next step in the cycle is transmetallation, where an organometallic nucleophile (R'-M') transfers its organic group to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups (the isopropyl group from this compound and the R' group from the nucleophile) are coupled together to form a new bond, and the palladium(0) catalyst is regenerated. wikipedia.org

While aryl and vinyl halides are more common substrates, alkyl halides like this compound can also be used, particularly with the development of more advanced catalyst systems. However, a potential side reaction with alkyl halides containing β-hydrogens is β-hydride elimination from the organopalladium intermediate. The choice of ligands on the palladium catalyst is critical to control the relative rates of reductive elimination and β-hydride elimination to favor the desired cross-coupling product. The inhibitory effect of the iodide byproduct on the catalyst has also been a subject of study in these reactions. nih.gov

Role of this compound in Catalytic Carbonylation Pathways

Catalytic carbonylation reactions are processes that introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO), often catalyzed by transition metals like palladium. researchgate.net this compound can be employed as a substrate in such reactions to synthesize a variety of carbonyl-containing compounds, including esters, amides, and carboxylic acids.

The catalytic cycle for the carbonylation of this compound typically begins with the oxidative addition of the C-I bond to a Pd(0) complex, forming an isopropyl-palladium(II) iodide intermediate. This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond, generating an isobutyryl-palladium(II) complex.

The fate of this acyl-palladium intermediate depends on the nucleophile present in the reaction mixture.

In the presence of an alcohol (R'OH) , the intermediate undergoes nucleophilic attack to produce an ester ((CH₃)₂CHCOOR') and regenerates the Pd(0) catalyst.

In the presence of an amine (R'₂NH) , an amide ((CH₃)₂CHCONR'₂) is formed.

In the presence of water (H₂O) , the corresponding carboxylic acid (isobutyric acid) is produced.

These reactions demonstrate the utility of this compound as a building block for the synthesis of more complex molecules through palladium-catalyzed carbonylation.

Reactions of this compound with Specific Reagents and Surfaces

The reactivity of this compound is not limited to organometallic catalysis. It also undergoes specific reactions with atomic species and on surfaces, which are of interest in fields such as atmospheric chemistry and materials science.

Reaction with Chlorine Atoms and Abstraction Channels

The reaction of this compound with chlorine atoms in the gas phase has been studied to understand its atmospheric chemistry. Environmental chamber studies have determined that the reaction proceeds with an effective rate coefficient. nasa.gov

Table 2: Reaction Rate of this compound with Chlorine Atoms

| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| This compound (CH₃CHICH₃) | (5.0 ± 0.6) × 10⁻¹¹ |

Source: Orlando, J.J., et al. (2005) nasa.gov

Product studies indicate that this reaction occurs via two primary hydrogen abstraction channels. nasa.gov The chlorine atom can abstract a hydrogen atom from either the methyl (CH₃) groups or the methine (CH) group:

Abstraction from the CH₃ groups: Cl• + CH₃CHICH₃ → HCl + •CH₂(CH)ICH₃

Abstraction from the CH group: Cl• + CH₃CHICH₃ → HCl + CH₃C•ICH₃

The resulting alkyl radicals will then undergo further reactions in the atmosphere. The rate constants for such reactions are crucial for modeling the atmospheric lifetime and impact of organoiodine compounds. In general, the reaction of chlorine atoms with organic molecules can proceed via H-atom abstraction or addition to double bonds, with abstraction typically having rate constants in the range of 10⁸–10⁹ mol⁻¹ dm³ s⁻¹. nih.gov

This article delves into specific aspects of this compound's reactivity, focusing on its interactions with hydrogen atoms and its behavior on metal surfaces. The content is based on detailed research findings from surface science and chemical kinetics studies.

2 Reaction with Hydrogen Atoms in Solution and Gas Phase

The reaction of this compound with free hydrogen atoms represents a fundamental chemical interaction. Hydrogen atoms (H•) are highly reactive radical species. While specific kinetic data for the direct reaction of this compound with hydrogen atoms in solution or the gas phase is not extensively detailed in publicly available literature, the primary anticipated reaction mechanism is hydrogen atom abstraction.

In this process, a free hydrogen atom collides with a this compound molecule and abstracts a hydrogen atom to form molecular hydrogen (H₂). This leaves behind an iodopropyl radical. There are two possible hydrogen atoms to abstract from this compound: the single tertiary hydrogen on the second carbon or one of the six primary hydrogens on the methyl groups.

Reaction Pathways:

Tertiary Abstraction: (CH₃)₂CHI + H• → (CH₃)₂CI• + H₂

Primary Abstraction: (CH₃)₂CHI + H• → •CH₂(I)CHCH₃ + H₂

Studies on analogous systems, such as the photolysis of hydrogen iodide (HI) in alkane matrices, demonstrate that hydrogen atoms can selectively abstract hydrogen from solute alkanes. researchgate.net This process is influenced by the kinetic energy of the hydrogen atoms and the C-H bond strength of the alkane. researchgate.net Generally, tertiary C-H bonds are weaker than primary C-H bonds, suggesting that the abstraction of the tertiary hydrogen from this compound is a more favorable pathway, leading to the formation of the more stable tertiary radical.

Further research involving techniques like flash photolysis or pulse radiolysis would be required to determine the precise rate constants and branching ratios for these abstraction pathways in both the gas and solution phases. Additionally, studies on the photolysis of this compound itself have been noted to produce hydrogen atoms through site-specific bond cleavage. acs.org

3 Adsorption and Reaction on Metal Surfaces

The interaction of this compound with metal and semiconductor surfaces is critical for understanding its role in heterogeneous catalysis and materials science. The reactivity is dominated by the cleavage of the carbon-iodine bond.

Adsorption on Silver(111)

On a Silver(111) surface, research indicates that this compound undergoes dissociative adsorption at temperatures below room temperature. researchgate.netacs.org The primary step is the scission of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This process results in the formation of a 2-propyl species and an iodine atom, both chemically bonded (chemisorbed) to the silver surface.

(CH₃)₂CHI (g) → (CH₃)₂CH (ads) + I (ads)

At very low temperatures, some this compound may adsorb molecularly, but this competes with the decomposition process. researchgate.net Unlike more reactive surfaces, the subsequent reactions of the adsorbed 2-propyl group on Ag(111) are limited. Studies of similar C3 molecules on Ag(111) show they desorb without significant further reaction at temperatures below 220 K. rsc.orgmpg.de This suggests that the primary surface species, the 2-propyl group and iodine, are relatively stable and would likely desorb or decompose only at higher temperatures.

Adsorption on Gallium Arsenide (GaAs(100))

The reactivity of this compound is more complex on the gallium-rich surface of Gallium Arsenide (GaAs(100)). researchgate.net Studies using Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) have elucidated a detailed reaction pathway. researchgate.net

Initially, at a low temperature of 120 K, this compound adsorbs molecularly onto the surface. As the temperature increases, but still below room temperature, it dissociates into chemisorbed 2-propyl ((CH₃)₂CH) and iodide (I) species. researchgate.net Upon further heating, a competition arises between the desorption of the intact molecule and further reactions of the adsorbed fragments. researchgate.net

The key reaction steps and the temperatures at which the resulting products desorb from the surface are summarized in the table below.

| Desorption Temperature (K) | Desorbing Species | Precursor/Reaction Pathway | Citation |

| 240 | (CH₃)₂CHI | Molecular Desorption | researchgate.net |

| 290 | (CH₃)₂CH–CH(CH₃)₂ | Self-coupling of two adsorbed 2-propyl species | researchgate.net |

| 550 | CH₃CH=CH₂ | β-Hydride elimination from adsorbed 2-propyl species | researchgate.net |

| 560 | CH₃CH₂CH₃ | Reductive elimination of adsorbed 2-propyl with surface H | researchgate.net |

| 560 | H₂ | Recombinative desorption of adsorbed hydrogen | researchgate.net |

These studies reveal that the GaAs(100) surface actively facilitates several reaction pathways for the 2-propyl species, including C-C bond formation (coupling), β-hydride elimination, and hydrogenation (reductive elimination). researchgate.net This contrasts with the more limited reactivity observed on the Ag(111) surface.

Stereochemical Aspects in 2 Iodopropane Transformations

Chiral Center Considerations in 2-Iodopropane Derivatives

A chiral center is a key concept in stereochemistry, typically referring to a tetrahedral carbon atom bonded to four different substituents. youtube.com Such a configuration results in a molecule that is non-superimposable on its mirror image, leading to the existence of enantiomers. youtube.com

The this compound molecule itself is achiral. Its central carbon atom (C2) is bonded to a hydrogen atom, an iodine atom, and two identical methyl groups. Because it lacks four distinct substituents, it does not meet the criteria for a chiral center and therefore does not exhibit optical activity. youtube.com

However, derivatives formed from this compound can be chiral. If a substitution reaction at the C2 position replaces the iodine atom with a group that is not a hydrogen or a methyl group, the C2 carbon becomes a chiral center. Similarly, if one of the methyl groups is chemically modified into a different functional group, chirality can be introduced. The presence of a chiral center in a molecule necessitates the consideration of its three-dimensional arrangement, or stereoconfiguration, which is designated using notations such as R/S. acs.org Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. mdpi.com The maximum possible number of stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. nih.gov

Stereoselective Synthesis Methodologies Utilizing this compound

This compound can be employed as a key reagent in synthetic methodologies where the control of stereochemistry is a primary objective. These methods aim to selectively produce one stereoisomer over others.

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. mdpi.com A common strategy to achieve this is the catalytic enantioselective alkylation of prochiral enolates, which is a versatile method for creating α-stereogenic carbonyl compounds. nih.gov

In this context, this compound can serve as an isopropyl electrophile. The general principle involves reacting a prochiral nucleophile (such as an enolate) with this compound in the presence of a chiral catalyst or a chiral auxiliary. This chiral environment influences the reaction pathway, favoring the addition of the isopropyl group to one face of the prochiral substrate over the other. This facial selectivity results in the formation of one enantiomer of the product in excess. While this is a fundamental approach in modern asymmetric synthesis, specific high-yield enantioselective reactions detailing the use of this compound as the electrophile are a subject of ongoing research. nih.govjk-sci.com

Diastereoselective reactions produce a preference for one diastereomer over other possibilities. The Wurtz reaction, which couples alkyl halides in the presence of sodium metal, can be used to illustrate the formation of different product isomers when a mixture of reactants is used. scribd.comresearchgate.net When a mixture of 1-iodo-2-methylpropane (B147064) and this compound is treated with sodium, a variety of alkane products are formed through self-coupling and cross-coupling reactions.

The three primary alkane products are constitutional isomers, which would be considered diastereomers if an additional, non-reacting stereocenter were present elsewhere in the molecules. The reaction typically yields a mixture of all possible products, making the isolation of the unsymmetrical cross-coupling product challenging. scribd.com

| Reactant(s) | Coupling Type | Product Name | Product Structure |

|---|---|---|---|

| This compound | Self-Coupling | 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ |

| 1-Iodo-2-methylpropane | Self-Coupling | 2,5-Dimethylhexane | (CH₃)₂CHCH₂CH₂CH(CH₃)₂ |

| This compound + 1-Iodo-2-methylpropane | Cross-Coupling | 2,4-Dimethylpentane | (CH₃)₂CHCH₂CH(CH₃)₂ |

Amides can exhibit restricted rotation around the carbon-nitrogen (C–N) bond due to its partial double-bond character. This restriction can lead to the existence of stable, separable rotational isomers known as rotamers or atropisomers (E/Z isomers). beilstein-journals.orgbrainly.in Research has demonstrated that the choice of electrophile can control the stereochemical outcome in the synthesis of certain amide rotamers. beilstein-journals.org

In the alkylation of the enolate derived from 2,4,6-tri-tert-butylacetanilide, the reactivity of the alkylating agent dictates the ratio of the resulting Z and E rotamers. The use of a less-reactive electrophile, such as this compound, results in a mixture of rotamers where the Z-rotamer is the major component. beilstein-journals.org In contrast, more reactive electrophiles like allyl bromide favor the formation of the E-rotamer. beilstein-journals.org This selectivity allows for the controlled synthesis of a specific rotational isomer based on reagent choice.

| Electrophile Reactivity | Example Electrophile | Major Product |

|---|---|---|

| Less-Reactive | This compound | Z-Rotamer |

| Reactive | Allyl Bromide | E-Rotamer |

This compound serves as a fundamental building block for introducing the isopropyl moiety into larger, more complex molecular structures. The Wurtz reaction, for instance, demonstrates the construction of a larger carbon skeleton, such as 2,3-dimethylbutane, from two molecules of this compound. brainly.innih.gov This type of C-C bond formation is a foundational step in the synthesis of complex organic targets.

Furthermore, the ability to control the stereochemistry of amide rotamers using this compound has significant implications for building complex architectures. beilstein-journals.org Once formed and separated, these conformationally locked rotamers can undergo subsequent reactions. The fixed three-dimensional arrangement of the rotamer can direct the stereochemical outcome of these downstream transformations, allowing for the synthesis of complex products with a high degree of stereocontrol.

Computational and Theoretical Investigations of 2 Iodopropane

Quantum Chemical Methods Applied to 2-Iodopropane

A hierarchy of quantum chemical methods has been employed to study this compound, ranging from computationally efficient approximations to highly accurate, resource-intensive approaches. The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a popular method for studying organic reactions due to its favorable balance of computational cost and accuracy. DFT calculations have been used to investigate the E2 elimination reaction of this compound to form propene. researchgate.net One study utilized the B3LYP hybrid functional with the def2-TZVP basis set to optimize the geometries of the reactant and the transition state for this reaction. researchgate.net Such studies are crucial for understanding reaction mechanisms and kinetics. sciepub.com

DFT has also been applied to investigate halogen bonding interactions. For instance, the potential formation of halogen bonded complexes between heptafluoro-2-iodopropane and various azabenzenes has been studied using DFT, providing insights into the nature of these non-covalent interactions. researchgate.net

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the behavior of electrons in a molecule by assuming each electron moves in an average field created by all other electrons. sciepub.com While it serves as a starting point for more advanced methods, it often lacks accuracy in predicting properties heavily influenced by electron correlation. sciepub.com

The HF method, in conjunction with the def-TZVP basis set, has been used to model the E2 elimination reaction of this compound. researchgate.net These calculations provided structural details for the reactant and the transition state, including the identification of a single negative eigenvalue, which is characteristic of a transition state structure. researchgate.net

More advanced ab initio methods, which systematically improve upon the HF approximation, are used to achieve higher accuracy. The main applications of these methods include the calculation of molecular geometries, energies, vibrational frequencies, and various spectra. researchgate.net

Coupled Cluster (CC) theory represents one of the most accurate and reliable ab initio methods available for small to medium-sized molecules. wikipedia.orgaps.org It is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results, particularly the CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations. nih.gov

High-level ab initio calculations at the CCSD(T)/CBS (Coupled Cluster with single, double, and perturbative triple excitations at the complete basis set limit) level of theory have been performed to determine the 0 K dissociation limit for molecules including this compound. researchgate.net These computationally intensive methods are essential for obtaining precise energetic data, such as bond dissociation energies, which are critical for understanding chemical reactivity and thermochemistry. researchgate.netnih.gov

Table 1: Computational Methods and Basis Sets Applied to this compound This table summarizes the quantum chemical methods and basis sets mentioned in studies involving this compound and related compounds.

| Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | def2-TZVP | E2 elimination reaction of this compound researchgate.net |

| Hartree-Fock (HF) | def-TZVP | E2 elimination reaction of this compound researchgate.net |

| Coupled Cluster (CCSD(T)) | Complete Basis Set (CBS) Extrapolation | 0 K dissociation limit of this compound researchgate.net |

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires the characterization of the potential energy surface (PES). Computational methods are indispensable for locating and analyzing the key features of a PES, namely the stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states. vasp.at

A reaction profile is a graph that illustrates the energy changes occurring as reactants are converted into products. studymind.co.ukdocbrown.info The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). chemguide.co.uk

For the E2 elimination reaction of this compound, computational studies have determined the energies of the reactants, the transition state, and the products. Using the Hartree-Fock method with the def-TZVP basis set, the difference between the energy of the separated reactants and products was calculated to be -83.97 kcal/mol. researchgate.netresearchgate.net The reaction energy barrier, or activation energy, for the forward reaction was found to be -92.44 kcal/mol, with a backward reaction barrier of -8.7 kcal/mol under these non-solvated conditions. researchgate.netresearchgate.net It is noted that solvation can have a significant impact on activation energies; for instance, the E2 elimination of this compound has a more favorable solvation activation energy (2.34 kcal/mol) compared to 2-bromopropane (B125204). sciepub.comsciepub.com

A critical step in validating a calculated transition state structure is performing a vibrational frequency analysis. sciepub.com A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other directions. sciepub.com This unique characteristic results in one, and only one, imaginary vibrational frequency in the analysis. proquest.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. proquest.com

In the computational study of the E2 elimination of this compound using the Hartree-Fock method, the transition state was characterized by a single imaginary frequency (negative eigenvalue) of –225.8 cm⁻¹. researchgate.netresearchgate.net The presence of this single imaginary frequency confirms that the optimized geometry is indeed a true transition state. sciepub.comsciepub.com For comparison, a study on the related 2-bromopropane elimination found an imaginary frequency of –977.72 cm⁻¹ at the HF level of theory. sciepub.com The animation of this vibrational mode can visually represent the atomic movements involved in traversing the energy barrier. proquest.com

Table 2: Calculated Energetic and Vibrational Data for the E2 Elimination of this compound This table presents key energetic and vibrational frequency data calculated for the transition state of the E2 elimination reaction of this compound using the Hartree-Fock (HF) method.

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Energy Difference (Products - Reactants) | -83.97 kcal/mol | HF/def-TZVP researchgate.netresearchgate.net |

| Forward Activation Energy | -92.44 kcal/mol | HF/def-TZVP researchgate.netresearchgate.net |

| Backward Activation Energy | -8.7 kcal/mol | HF/def-TZVP researchgate.netresearchgate.net |

| Imaginary Frequency | -225.8 cm⁻¹ | HF/def-TZVP researchgate.netresearchgate.net |

Spectroscopic Correlations with Computational Models

Vibrational Spectroscopy (Raman, FTIR) for Halogen Bonding Interactions

Computational models, particularly Density Functional Theory (DFT), have become instrumental in elucidating the subtleties of halogen bonding interactions involving this compound and its derivatives. nsf.govrsc.org When this compound or a similar halogenated compound acts as a halogen bond donor, changes in its vibrational spectra, as measured by Raman and Fourier Transform Infrared (FTIR) spectroscopy, can be observed upon the formation of a complex with a halogen bond acceptor. nsf.govdigitellinc.com These experimental observations are often correlated with theoretical calculations to gain deeper insights into the nature of these noncovalent interactions.

A significant body of research has focused on heptafluoro-2-iodopropane (HFP), a molecule structurally analogous to this compound, as a potent halogen bond donor due to the electron-withdrawing nature of its fluorine atoms, which enhances the σ-hole on the iodine atom. nsf.gov Studies involving HFP and various azabenzenes (pyridine, pyrimidine, and pyridazine) as halogen bond acceptors have demonstrated noticeable shifts in vibrational frequencies upon complex formation. nsf.govrsc.org

Theoretical Raman spectra, calculated using DFT, have shown good agreement with experimental data, aiding in the interpretation of the observed spectral changes. nsf.govrsc.org One of the key vibrational modes analyzed is the C-I stretching motion. Upon formation of a halogen bond, the C-I bond is observed to lengthen, which corresponds to a shift of the C-I stretching frequency to a lower wavenumber (red shift). nsf.gov For instance, in complexes of HFP with azabenzenes, shifts in the C-I stretching frequency of up to 8 cm⁻¹ have been computationally predicted and experimentally verified. nsf.govrsc.org

The table below summarizes the experimental and theoretical frequency shifts for the C-I stretching motion in heptafluoro-2-iodopropane upon complexation with different halogen bond acceptors.

| Complex | Experimental C–I Stretch (cm⁻¹) | Theoretical C–I Stretch (cm⁻¹) | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| HFP (isolated) | - | - | - |

| HFP···Pyridine (B92270) | Data not specified | Data not specified | ~8 |

| HFP···Pyrimidine | Data not specified | Data not specified | Data not specified |

| HFP···Pyridazine | Data not specified | Data not specified | Data not specified |

This table is based on findings from studies on heptafluoro-2-iodopropane, a close structural analog of this compound. The frequency shifts are indicative of the charge transfer occurring from the halogen bond acceptor to the donor. nsf.govrsc.org

Furthermore, computational studies extend beyond vibrational frequencies to analyze electronic properties, such as charge transfer, which is a fundamental aspect of halogen bonding. Natural electron configuration analysis can quantify the extent of charge transfer between the donor and acceptor molecules upon complex formation. nsf.gov These theoretical insights, corroborated by spectroscopic data, provide a comprehensive understanding of the formation and nature of halogen bonding interactions. nsf.gov

Molecular Dynamics and Photodissociation Modeling

Computational modeling plays a crucial role in understanding the dynamic behavior of this compound, particularly its photodissociation pathways following ultraviolet (UV) excitation. bris.ac.uknih.gov Alkyl iodides, including this compound, have been extensively studied as model systems for photodissociation dynamics. nih.gov The absorption of UV light in the A-band (around 260 nm) promotes an electron from a non-bonding p-orbital on the iodine atom to an antibonding σ* orbital localized along the C-I bond (n → σ* transition), leading to rapid dissociation. bris.ac.uknih.gov

Theoretical models and molecular dynamics simulations are employed to map the potential energy surfaces of the excited electronic states and to simulate the subsequent nuclear motion. bris.ac.ukaip.org For this compound, two primary photodissociation channels are considered:

C-I bond fission: This is the dominant pathway, resulting in the formation of an isopropyl radical (CH₃)₂CH• and an iodine atom in either its ground electronic state (I(²P₃/₂)) or its spin-orbit excited state (I*(²P₁/₂)). researchgate.netnih.gov

HI elimination: This channel leads to the formation of propene (CH₃CH=CH₂) and a hydrogen iodide molecule. researchgate.netnih.gov

Interestingly, the photodissociation dynamics of this compound show significant differences compared to its linear isomer, 1-iodopropane. researchgate.netnih.gov Experimental and theoretical studies have shown that at a photolysis wavelength of 266 nm, this compound predominantly yields ground-state iodine atoms (I(²P₃/₂)), whereas 1-iodopropane primarily produces excited-state iodine atoms (I*(²P₁/₂)). researchgate.netnih.gov Furthermore, the HI elimination channel is significant for this compound (yield >10.5%) but negligible for 1-iodopropane. researchgate.netnih.gov

The table below summarizes the primary photodissociation outcomes for 1- and this compound at 266 nm.

| Compound | Dominant Iodine Atom Product | HI Elimination Yield |

|---|---|---|

| 1-Iodopropane | I*(²P₁/₂) | <0.21% |

| This compound | I(²P₃/₂) | >10.5% |

Data sourced from studies on the 266 nm photodissociation of iodopropanes. researchgate.netnih.gov

Time-resolved momentum imaging experiments, coupled with theoretical modeling, have provided further insights into the ultrafast dynamics of these processes. bris.ac.uk Following UV excitation, the C-I bond fission in this compound occurs on a sub-picosecond timescale. nih.gov Computational models suggest that the anisotropy of the dissociation process indicates that the molecule is excited to the ³Q₀ state, which directly correlates with the formation of ground-state iodine atoms. nih.gov The subsequent HI elimination is also thought to occur on an ultrafast timescale. nih.gov

Molecular dynamics simulations of haloalkanes, in general, help to understand the distribution of energy into the translational, vibrational, and rotational modes of the photofragments. nih.gov For branched iodoalkanes like this compound, there is a notable coupling of the C-I stretching coordinate with other vibrational modes, indicating a multidimensional character to the dissociation process. nih.gov These computational approaches are essential for interpreting experimental data and building a complete picture of the complex dynamics governing the photochemistry of this compound.

Applications of 2 Iodopropane in Advanced Chemical Synthesis

Versatile Reagent in Organic Synthesis

In the realm of organic synthesis, 2-iodopropane is prized for its role as a potent alkylating agent and as a precursor to other important reactive species. guidechem.comsigmaaldrich.cn Its applications range from straightforward isopropylation reactions to the construction of complex carbon skeletons.

Introduction of Isopropyl Groups (Isopropylation)

The primary application of this compound is as an isopropylation agent. tcichemicals.com This process involves the introduction of an isopropyl group, (CH₃)₂CH-, onto a nucleophilic substrate. The carbon atom bonded to the iodine in this compound is electrophilic and readily undergoes nucleophilic substitution reactions. A wide variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can react with this compound to form new carbon-heteroatom or carbon-carbon bonds. guidechem.comsigmaaldrich.cn

This reactivity makes it a go-to reagent for converting a range of functional groups into their isopropyl-substituted counterparts. sigmaaldrich.cn For instance, it is effectively used to alkylate phenols, alcohols, amines, and thiols. guidechem.comsigmaaldrich.cn

Table 1: Examples of Isopropylation Reactions Using this compound

| Substrate Class | General Reaction | Product Class | Significance |

|---|---|---|---|

| Alcohols/Phenols | R-OH + (CH₃)₂CHI → R-O-CH(CH₃)₂ | Isopropyl Ethers | Creation of protecting groups or modification of solubility and electronic properties. sigmaaldrich.cn |

| Amines | R-NH₂ + (CH₃)₂CHI → R-NH-CH(CH₃)₂ | Isopropylamines | Synthesis of intermediates for pharmaceuticals and other biologically active molecules. sigmaaldrich.cn |

| Carboxylic Acids | R-COOH + (CH₃)₂CHI → R-COO-CH(CH₃)₂ | Isopropyl Esters | Formation of esters used as solvents, flavoring agents, or synthetic intermediates. sigmaaldrich.cn |

| Heteroatomic Compounds (e.g., Purines) | Purine-NH + (CH₃)₂CHI → N-isopropylpurine | N-substituted Heterocycles | Key step in the synthesis of modified nucleosides and other complex heterocyclic structures. sigmaaldrich.cn |

Precursor for Diverse Organic Compounds and Intermediates

Beyond direct alkylation, this compound is a crucial starting material for generating other highly reactive and useful intermediates. guidechem.comprepchem.com Its most significant role as a precursor is in the formation of Grignard reagents. adichemistry.com By reacting this compound with magnesium metal in an ether-based solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), isopropylmagnesium iodide ((CH₃)₂CHMgI) is prepared. adichemistry.com

This organomagnesium compound is a powerful carbon-based nucleophile and a strong base, capable of reacting with a vast range of electrophiles to form new carbon-carbon bonds. adichemistry.commasterorganicchemistry.com This two-step sequence (Grignard formation followed by reaction) dramatically expands the synthetic utility of this compound, allowing it to be a precursor for a multitude of organic compounds. masterorganicchemistry.com

Table 2: Organic Compounds Synthesized from this compound

| Compound Name | Synthetic Route Involving this compound | Compound Class |

|---|---|---|

| N-Isopropylaniline | Direct alkylation of aniline (B41778) with this compound. chemicalbook.com | Secondary Aromatic Amine |

| 4-Isopropylpyridine | Alkylation of pyridine (B92270) derivatives using this compound. chemicalbook.com | Substituted Heterocycle |

| Diethyl isopropylmalonate | Alkylation of the enolate of diethyl malonate with this compound. chemicalbook.com | Malonic Ester Derivative |

| 2,3-Dimethylbutane | Wurtz reaction involving the coupling of two molecules of this compound with sodium. askfilo.com | Alkane |

Role in the Synthesis of Carboxylic Acids

A specific and important application of this compound is in the synthesis of carboxylic acids, notably isobutyric acid. guidechem.comchemicalbook.comsigmaaldrich.com This transformation is a classic example of the utility of the Grignard reaction in organic synthesis. youtube.com The process involves two main steps:

Formation of Grignard Reagent : As previously described, this compound is converted to isopropylmagnesium iodide. adichemistry.comlibretexts.org

Carboxylation : The resulting Grignard reagent is then reacted with carbon dioxide (CO₂), which acts as an electrophile. The nucleophilic isopropyl group attacks the carbon atom of CO₂, forming a carboxylate salt. masterorganicchemistry.comyoutube.com

Acidic Workup : Subsequent treatment of the reaction mixture with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid. libretexts.org

This synthetic route effectively adds one carbon atom to the original alkyl halide, providing a reliable method for chain elongation and functional group transformation. youtube.comyoutube.com

Pharmaceutical and Agrochemical Synthesis

The versatility of this compound makes it an important building block in the synthesis of high-value, structurally complex molecules used in the pharmaceutical and agrochemical industries. guidechem.comdeepwaterchemicals.comadventchembio.com

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Production

This compound serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). adventchembio.compharmacompass.com Its role is often to introduce the isopropyl group, which can be a critical component of the final drug molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile. It is considered a fundamental building block for the synthesis of high-quality APIs. google.com For example, synthetic pathways for tricyclic antidepressant drugs such as Doxepin and Dothiepin can involve intermediates derived from precursors that could be synthesized using alkylating agents like this compound. google.com The compound is listed as a building block for at least six end-use APIs, underscoring its relevance in the pharmaceutical industry. pharmacompass.com

Building Block for Complex Molecules with Specific Properties

The strategic incorporation of an isopropyl group can be a pivotal step in the total synthesis of complex molecules. The size and lipophilicity of the isopropyl group, introduced via this compound, can be precisely what is needed to achieve a target molecule's desired biological activity or material properties. guidechem.com As a reactive building block, this compound allows for the modification of molecular scaffolds, enabling chemists to create libraries of related compounds for screening purposes or to optimize the properties of a lead compound. The ability to easily form carbon-carbon and carbon-heteroatom bonds makes it an indispensable tool for constructing the intricate architectures often found in modern pharmaceuticals and agrochemicals. sigmaaldrich.cn

Role in Agrochemicals (Pesticides, Herbicides, Insecticides)

This compound serves as a crucial building block in the synthesis of a number of agrochemicals, primarily due to its function as a precursor to the isopropylamine (B41738) moiety, which is a common structural feature in many active ingredients. Isopropylamine is typically synthesized through the reaction of this compound with ammonia. This amine is then incorporated into the final molecular structure of various pesticides and herbicides.

One notable example of a herbicide that can be synthesized using a pathway involving this compound is Bentazon . Bentazon is a selective post-emergence herbicide used to control broadleaf weeds in a variety of crops. google.comgoogle.comepa.gov The synthesis of Bentazon involves the reaction of anthranilic acid with an isopropyl isocyanate or a related isopropylating agent. While multiple synthetic routes exist, the isopropyl group is a key component of the final active molecule. google.comgoogle.com The synthesis of the intermediate N-isopropyl-2-aminobenzamide is a critical step, which can be achieved using isopropylamine derived from this compound. google.com

Similarly, the herbicide Imazapyr , a non-selective herbicide used for the control of a broad range of weeds, contains an isopropyl group. nih.govgoogle.cominvasive.orgwi.govwa.gov The synthesis of Imazapyr involves the formation of a substituted imidazole (B134444) ring, which includes an isopropyl group at a key position. nih.govgoogle.com The introduction of this isopropyl group can be accomplished through the use of reagents derived from this compound.

While direct synthesis routes starting from this compound are not always the primary commercial method, its role as a precursor to essential building blocks like isopropylamine underscores its importance in the agrochemical industry. The versatility of this compound as an alkylating agent allows for its potential use in the synthesis of a wide array of other agrochemicals where the introduction of an isopropyl group is required. google.comnih.gov

Table 1: Agrochemicals Potentially Synthesized Using this compound Derivatives

| Agrochemical | Type | Role of this compound Derivative (Isopropylamine) |

| Bentazon | Herbicide | Forms the N-isopropyl group in the final molecule. google.comgoogle.com |

| Imazapyr | Herbicide | Provides the isopropyl substituent on the imidazole ring. nih.govgoogle.com |

Utilization in Material Science and Specialty Chemicals

In the realm of material science, this compound is gaining attention for its utility in the synthesis and modification of polymers. Its primary application lies in its role as an initiator or chain transfer agent in controlled radical polymerization techniques, which allow for the precise construction of polymers with well-defined architectures and functionalities.

Applications in Polymerization and Material Modification

This compound is particularly effective in Iodine-Transfer Polymerization (ITP) , a type of controlled radical polymerization. In ITP, alkyl iodides like this compound act as reversible chain transfer agents, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov This technique has been successfully employed for the polymerization of various monomers, including ethylene (B1197577) and vinyl acetate. nih.gov For instance, the ITP of ethylene using iodo-alkanes under mild conditions has been shown to produce well-defined iodo-end-capped polyethylene. nih.gov This functional end group can then be used for further chemical modifications, such as the creation of block copolymers. nih.gov

The controlled nature of ITP using this compound allows for the synthesis of block copolymers, which are macromolecules composed of two or more different polymer chains linked together. For example, researchers have synthesized poly(ethylene-co-vinyl acetate)-b-polyethylene (EVA-b-PE) block copolymers using ITP, demonstrating the versatility of this method. nih.gov